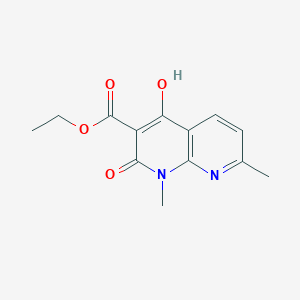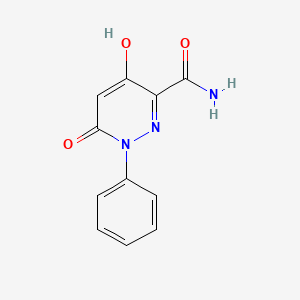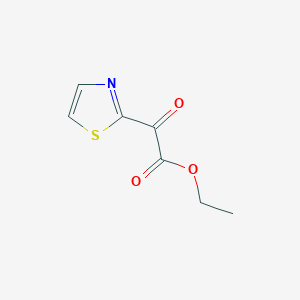
2-オキソ-2-(チアゾール-2-イル)酢酸エチル
概要
説明
Ethyl 2-oxo-2-(thiazol-2-yl)acetate is a chemical compound with the molecular formula C7H7NO3S . It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular weight of Ethyl 2-oxo-2-(thiazol-2-yl)acetate is 185.2 . The InChI key is BCUHSFBUCDQHII-UHFFFAOYSA-N . Further structural analysis would require more specific data or experimental results.Physical And Chemical Properties Analysis
Ethyl 2-oxo-2-(thiazol-2-yl)acetate has a density of 1.321g/cm3 and a boiling point of 280.5ºC at 760 mmHg . More specific physical and chemical properties would require additional data or experimental results.科学的研究の応用
抗酸化活性
チアゾール誘導体は、2-オキソ-2-(チアゾール-2-イル)酢酸エチルを含む、抗酸化特性を示すことが判明しています . 抗酸化物質は、環境やその他のストレスへの反応として体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞の損傷を予防または遅らせることができる物質です。
鎮痛および抗炎症活性
一部のチアゾール誘導体は、有意な鎮痛および抗炎症活性を示しています . これらの化合物は、疼痛および炎症の管理のための新規薬物の開発において潜在的に使用される可能性があります .
抗菌および抗真菌活性
チアゾール誘導体は、抗菌および抗真菌特性を示しています . これらは、感染症の闘いにおいて極めて重要な新規抗菌剤および抗真菌剤の開発に使用される可能性があります .
抗ウイルス活性
チアゾール誘導体は、抗ウイルス特性を持っていることも判明しています . これは、ウイルス感染の治療に不可欠な新規抗ウイルス薬の開発のための潜在的な候補にします .
利尿活性
チアゾール誘導体は、利尿特性を示しています . 利尿薬は、体から余分な水と塩を排出するのに役立ちます。 これらは、高血圧や心不全などの状態の治療によく使用されます .
神経保護活性
チアゾール誘導体は、神経保護効果を示しています . これは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療において潜在的に使用される可能性があることを示唆しています .
抗腫瘍または細胞毒性薬物分子
チアゾール誘導体は、抗腫瘍または細胞毒性薬物分子として作用することが判明しています . これは、さまざまな種類の癌の治療に潜在的に使用される可能性があることを意味します .
クオラムセンシング阻害剤
一部のチアゾール誘導体は、細菌におけるクオラムセンシングを阻害することが判明しています . クオラムセンシングは、集団密度に相関する刺激と反応のシステムです。 細菌の多くの種は、クオラムセンシングを使用して、集団密度の程度に応じて遺伝子発現を調整します .
これらは、2-オキソ-2-(チアゾール-2-イル)酢酸エチルおよびその他のチアゾール誘導体の科学研究における多くの潜在的な用途のほんの一部です。 これらの化合物はこれらの分野で有望である一方で、それらの可能性と限界を完全に理解するためにはさらなる研究が必要です .
作用機序
Target of Action
Ethyl 2-oxo-2-(thiazol-2-yl)acetate is a derivative of thiazole, a heterocyclic compound that has been found in many potent biologically active compounds . Thiazoles have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of Ethyl 2-oxo-2-(thiazol-2-yl)acetate.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Action Environment
The solubility of thiazole derivatives in various solvents could potentially be influenced by environmental factors .
実験室実験の利点と制限
Ethyl 2-oxo-2-(thiazol-2-yl)acetate has several advantages for use in laboratory experiments. For example, it is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, Ethyl 2-oxo-2-(thiazol-2-yl)acetate is highly soluble in water and other organic solvents, making it easy to work with in the laboratory. However, Ethyl 2-oxo-2-(thiazol-2-yl)acetate is also highly reactive, making it difficult to handle and potentially hazardous.
将来の方向性
The potential applications of Ethyl 2-oxo-2-(thiazol-2-yl)acetate are vast and far-reaching. In the future, Ethyl 2-oxo-2-(thiazol-2-yl)acetate may be used in the development of new therapeutic agents, in the regulation of gene expression and protein synthesis, and in the study of biochemical and physiological effects. In addition, Ethyl 2-oxo-2-(thiazol-2-yl)acetate may be used to create new compounds and materials, such as nanomaterials and polymers. Finally, Ethyl 2-oxo-2-(thiazol-2-yl)acetate may be used in the development of new diagnostic and therapeutic tools, such as biosensors and targeted drug delivery systems.
生化学分析
Biochemical Properties
Ethyl 2-oxo-2-(thiazol-2-yl)acetate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular oxidative stress levels. Additionally, ethyl 2-oxo-2-(thiazol-2-yl)acetate can bind to certain proteins, altering their conformation and function .
Cellular Effects
Ethyl 2-oxo-2-(thiazol-2-yl)acetate affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, ethyl 2-oxo-2-(thiazol-2-yl)acetate can impact gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
The molecular mechanism of ethyl 2-oxo-2-(thiazol-2-yl)acetate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins. This inhibition can result in changes in gene expression and cellular responses. Additionally, ethyl 2-oxo-2-(thiazol-2-yl)acetate can bind to DNA, influencing transcriptional activity and gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-oxo-2-(thiazol-2-yl)acetate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that ethyl 2-oxo-2-(thiazol-2-yl)acetate remains stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to ethyl 2-oxo-2-(thiazol-2-yl)acetate can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of ethyl 2-oxo-2-(thiazol-2-yl)acetate vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At high doses, ethyl 2-oxo-2-(thiazol-2-yl)acetate can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
Ethyl 2-oxo-2-(thiazol-2-yl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism. Additionally, ethyl 2-oxo-2-(thiazol-2-yl)acetate can influence the levels of key metabolites, such as ATP and NADH, impacting overall cellular function .
Transport and Distribution
Within cells and tissues, ethyl 2-oxo-2-(thiazol-2-yl)acetate is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. For instance, ethyl 2-oxo-2-(thiazol-2-yl)acetate can bind to membrane transporters, facilitating its uptake into cells. Once inside, it can interact with intracellular binding proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of ethyl 2-oxo-2-(thiazol-2-yl)acetate plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, ethyl 2-oxo-2-(thiazol-2-yl)acetate can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, affecting gene expression and transcriptional activity .
特性
IUPAC Name |
ethyl 2-oxo-2-(1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-2-11-7(10)5(9)6-8-3-4-12-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUHSFBUCDQHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716759 | |
| Record name | Ethyl oxo(1,3-thiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33656-63-2 | |
| Record name | Ethyl oxo(1,3-thiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B1395566.png)




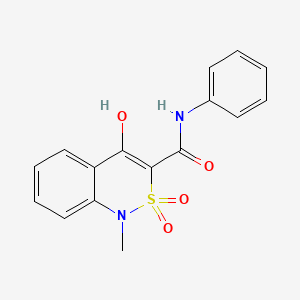
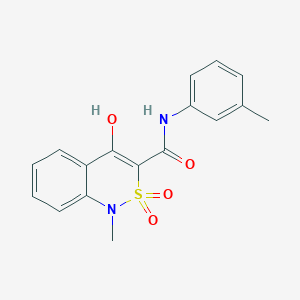

![4-hydroxy-1-methyl-2,2-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide](/img/structure/B1395581.png)

